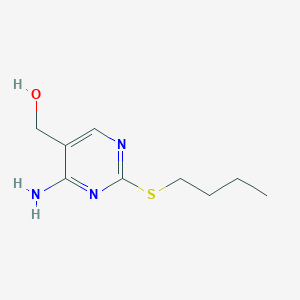
(4-Amino-2-(butylthio)pyrimidin-5-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Amino-2-(butylthio)pyrimidin-5-yl)methanol is a chemical compound with the molecular formula C9H15N3OS It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-2-(butylthio)pyrimidin-5-yl)methanol typically involves the reaction of 4-amino-2-chloropyrimidine with butylthiol in the presence of a base, followed by reduction of the resulting intermediate. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Steps: Including crystallization or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
(4-Amino-2-(butylthio)pyrimidin-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted pyrimidines.
Aplicaciones Científicas De Investigación
(4-Amino-2-(butylthio)pyrimidin-5-yl)methanol has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting cancer and other diseases.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as a building block in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of (4-Amino-2-(butylthio)pyrimidin-5-yl)methanol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit kinase enzymes involved in cell signaling pathways, thereby exerting anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Amino-2-(methylthio)pyrimidin-5-yl)methanol
- (4-Amino-2-(ethylthio)pyrimidin-5-yl)methanol
- (4-Amino-2-(propylthio)pyrimidin-5-yl)methanol
Uniqueness
(4-Amino-2-(butylthio)pyrimidin-5-yl)methanol is unique due to its butylthio group, which imparts distinct chemical and biological properties compared to its methyl, ethyl, and propyl analogs. This uniqueness can influence its reactivity, solubility, and biological activity, making it a valuable compound for specific applications.
Propiedades
Número CAS |
62671-92-5 |
|---|---|
Fórmula molecular |
C9H15N3OS |
Peso molecular |
213.30 g/mol |
Nombre IUPAC |
(4-amino-2-butylsulfanylpyrimidin-5-yl)methanol |
InChI |
InChI=1S/C9H15N3OS/c1-2-3-4-14-9-11-5-7(6-13)8(10)12-9/h5,13H,2-4,6H2,1H3,(H2,10,11,12) |
Clave InChI |
IUFJGPRZFZPXRJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCSC1=NC=C(C(=N1)N)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-Di([1,1'-biphenyl]-4-yl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B12924107.png)

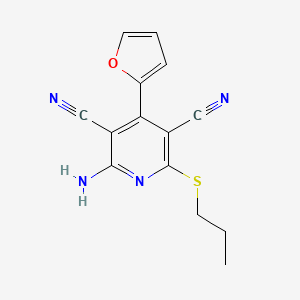
![3-Isoxazolecarboxamide, N-hydroxy-5-[[(4-methylphenyl)sulfinyl]methyl]-](/img/structure/B12924129.png)
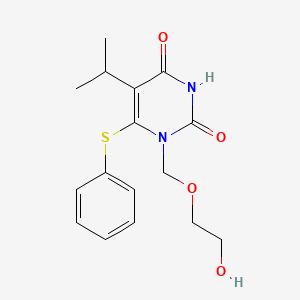
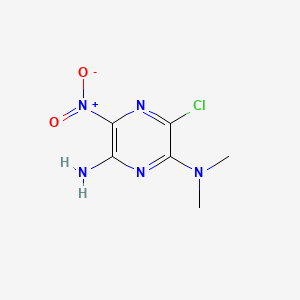

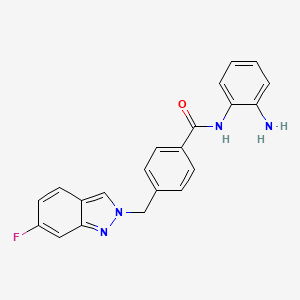
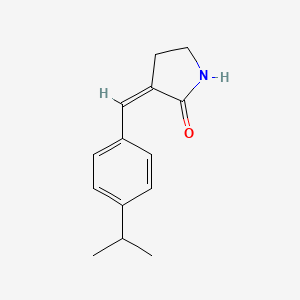
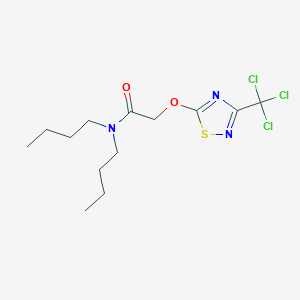
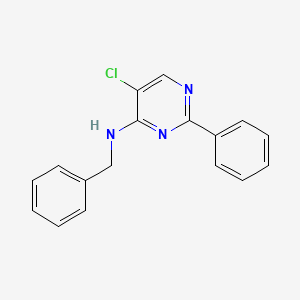
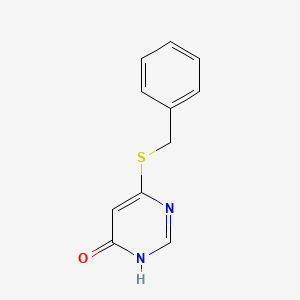
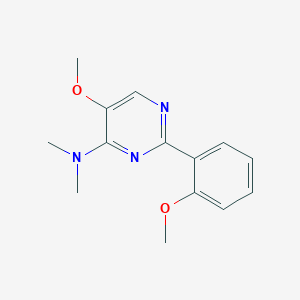
![N-[5-(Pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B12924185.png)
